2-(1H-1,2,3-triazol-1-yl)benzo[d]thiazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H6N4S |
|---|---|
Molecular Weight |
202.24 g/mol |
IUPAC Name |
2-(triazol-1-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C9H6N4S/c1-2-4-8-7(3-1)11-9(14-8)13-6-5-10-12-13/h1-6H |
InChI Key |
CXAYXNUQJIVODU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N3C=CN=N3 |
Origin of Product |
United States |
Synthetic Methodologies for 2 1h 1,2,3 Triazol 1 Yl Benzo D Thiazole and Its Analogues
Conventional Synthetic Routes to 2-(1H-1,2,3-triazol-1-yl)benzo[d]thiazole
Conventional methods for the synthesis of this compound and its derivatives often rely on multi-step sequences. These strategies typically involve the pre-formation of one heterocyclic core, followed by the construction or attachment of the second.
Multi-Step Synthesis Strategies
A common approach to constructing complex heterocyclic systems is through a linear, multi-step synthesis. For the target molecule, a plausible and widely utilized strategy involves the formation of a reactive benzothiazole (B30560) precursor that can be coupled with a triazole ring or its synthetic equivalent.
One potential multi-step pathway begins with a nucleophilic substitution reaction on a 2-halobenzothiazole. For instance, the reaction of 2-chlorobenzothiazole (B146242) with the sodium salt of 1,2,3-triazole in a suitable solvent such as dimethylformamide (DMF) could yield the desired product. This method is contingent on the successful formation of the triazole anion and its subsequent nucleophilic attack on the electron-deficient C2 carbon of the benzothiazole ring.
Alternatively, a strategy involving the construction of the triazole ring onto the benzothiazole scaffold can be envisioned. This would typically start with the conversion of a 2-aminobenzothiazole (B30445) to a 2-azidobenzothiazole (B1659620) intermediate. The subsequent 1,3-dipolar cycloaddition of the azide (B81097) with an alkyne, such as acetylene, would form the 1,2,3-triazole ring. However, this reaction, particularly the thermal variant, often results in a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles), necessitating chromatographic separation. organic-chemistry.org
A further multi-step approach involves the reaction of 2-hydrazinobenzothiazole (B1674376) with reagents that can provide the necessary two-carbon unit to form the triazole ring. For example, condensation with a compound containing a dicarbonyl or a related synthon could lead to the formation of a fused triazole system, which might then be modified to achieve the desired non-fused product, although this is a more complex and less direct route. nih.gov
Optimization of Reaction Conditions and Yields
The efficiency of multi-step syntheses is highly dependent on the optimization of each reaction step. Key parameters that are frequently adjusted include the choice of solvent, base, catalyst, temperature, and reaction time.
For the proposed nucleophilic aromatic substitution reaction between 2-chlorobenzothiazole and 1,2,3-triazole, the choice of base and solvent is critical. While polar aprotic solvents like DMF or DMSO are common, the selection of the base can significantly influence the reaction yield. For related C-H bond arylations, strong bases like potassium pivalate (B1233124) have been shown to be effective where weaker bases like potassium carbonate failed to promote the reaction. researchgate.net
In the case of cycloaddition reactions involving 2-azidobenzothiazole, temperature control is crucial for managing regioselectivity, although often with limited success in thermal reactions. The use of metal catalysts, as discussed in subsequent sections, provides a more reliable method for controlling the isomeric outcome.
The table below illustrates a hypothetical optimization study for the nucleophilic substitution reaction, based on conditions reported for similar heterocyclic couplings. researchgate.netnih.gov
Table 1: Optimization of Reaction Conditions for the Synthesis of this compound
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | DMF | 120 | 24 | <5 |
| 2 | Cs₂CO₃ | DMF | 120 | 24 | 45 |
| 3 | NaH | THF | 60 | 12 | 60 |
| 4 | KOtBu | DMSO | 100 | 8 | 75 |
| 5 | PivOK | DMA | 150 | 12 | 84 |
This table is illustrative and based on data for analogous reactions. PivOK = Potassium pivalate, DMA = Dimethylacetamide.
Expedient and Sustainable Synthesis Approaches
Modern synthetic chemistry places a strong emphasis on the development of expedient and sustainable methods that offer high efficiency, atom economy, and reduced environmental impact. These principles are being actively applied to the synthesis of benzothiazole-triazole derivatives.
Click Chemistry Applications in the Synthesis of this compound
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful tool for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govnih.govnih.gov While this reaction typically does not yield the N-1 linked isomer directly, modifications and alternative strategies within the click chemistry paradigm can be envisioned.
A standard CuAAC approach would involve the reaction of a terminal alkyne with an azide in the presence of a copper(I) catalyst. To synthesize an analogue of the target compound, one could react 2-ethynylbenzothiazole with a suitable azide. This would lead to a 1,4-disubstituted triazole, specifically 2-(4-substituted-1H-1,2,3-triazol-1-yl)benzo[d]thiazole. To obtain the parent compound, the reaction would need to be carried out with an azide that allows for subsequent removal of the substituent, such as trimethylsilylazide.
Conversely, reacting 2-azidobenzothiazole with a terminal alkyne via CuAAC would result in a 2-(benzothiazol-2-yl)-1,4-disubstituted-1H-1,2,3-triazole, which is a different constitutional isomer. However, the development of ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) has provided a pathway to the 1,5-disubstituted regioisomers, expanding the synthetic toolbox. organic-chemistry.org Achieving the N-1 linkage of the parent triazole to the benzothiazole core via a cycloaddition would require a strategy that circumvents the typical regioselectivity, for instance, by using a pre-formed triazole ring.
Catalyst Development for Enhanced Synthetic Efficiency
The choice of catalyst is paramount in modern organic synthesis for improving reaction rates, yields, and selectivity. For the synthesis of this compound and its analogues, several catalytic systems are relevant.
Copper Catalysts: As mentioned, copper(I) is the quintessential catalyst for CuAAC reactions. Common sources of copper(I) include CuI, or the in situ reduction of copper(II) salts like CuSO₄·5H₂O with a reducing agent such as sodium ascorbate (B8700270). nih.govnih.gov Heterogeneous copper catalysts, such as copper nanoparticles supported on iron (Cu/Fe), have also been developed, offering advantages in terms of catalyst recovery and reuse. organic-chemistry.org
Palladium Catalysts: For coupling reactions, such as the proposed N-arylation of 1,2,3-triazole with 2-chlorobenzothiazole, palladium catalysts are often employed. Catalytic systems like Pd(OAc)₂ with various ligands have been shown to be effective in forming C-N bonds in related heterocyclic systems. researchgate.net
Enzyme Catalysis: Biocatalysis is an emerging area in green synthesis. Laccases, which are copper-containing oxidoreductase enzymes, have been used to catalyze the synthesis of triazole-fused benzothiazoles, suggesting a potential for enzymatic approaches in the synthesis of these scaffolds. nih.gov
The table below summarizes various catalysts used in the synthesis of triazole and benzothiazole derivatives.
Table 2: Catalysts for the Synthesis of Benzothiazole-Triazole Scaffolds
| Catalyst System | Reaction Type | Advantages |
| CuSO₄/Sodium Ascorbate | CuAAC | Mild conditions, high yield, readily available. nih.gov |
| CuI | CuAAC | Effective for a wide range of substrates. nih.govnih.gov |
| Pd(OAc)₂ | C-N Cross-coupling | High efficiency in C-N bond formation. researchgate.net |
| Laccase | Oxidative Cycloaddition | Green catalyst, potential for novel reactivity. nih.gov |
| Cu/Fe | CuAAC | Heterogeneous, easily separable, reusable. organic-chemistry.org |
Green Chemistry Principles in the Derivatization of the Benzothiazole-Triazole Core
The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles are increasingly being applied to the synthesis of heterocyclic compounds. nih.govsigmaaldrich.com
Eco-friendly Solvents: A key aspect of green chemistry is the replacement of hazardous organic solvents with more benign alternatives. For the synthesis of benzothiazole-triazole hybrids, reactions have been successfully carried out in greener solvents such as ethanol (B145695) or in aqueous media. nih.govnih.gov For instance, the use of a water/t-butanol mixture is common for CuAAC reactions. nih.gov
Catalyst-Free and Metal-Free Reactions: Some synthetic routes for related benzothiazole-triazole hybrids have been developed that proceed without a catalyst, often by using microwave irradiation to accelerate the reaction. researchgate.net These methods, when applicable, are highly desirable as they avoid the cost and potential toxicity of metal catalysts.
One-Pot Reactions: Designing synthetic sequences where multiple steps are carried out in a single reaction vessel without isolating intermediates (one-pot reactions) can significantly improve efficiency and reduce waste. Multi-component reactions, where three or more reactants combine in a single step to form the product, are particularly aligned with green chemistry principles. The synthesis of quinazolinones functionalized with 1,2,3-triazoles has been achieved through a copper-catalyzed three-component reaction, showcasing the potential of this approach. mdpi.com
Regioselective Synthesis of this compound Isomers
The formation of the 1,2,3-triazole ring, most commonly via the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, can result in different regioisomers. nih.gov The choice of catalyst is paramount in directing the reaction towards a specific isomeric product, primarily the 1,4- or 1,5-disubstituted triazole. longdom.org
Copper-Catalyzed Synthesis of 1,4-Disubstituted Isomers
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its high efficiency, reliability, and exceptional regioselectivity in exclusively producing 1,4-disubstituted 1,2,3-triazoles. nih.govlongdom.org This reaction proceeds under mild conditions and is tolerant of a wide array of functional groups. longdom.org The synthesis of benzothiazole-triazole hybrids typically involves reacting a benzothiazole derivative bearing a terminal alkyne with an organic azide, or conversely, a benzothiazole-functionalized azide with a terminal alkyne, in the presence of a copper(I) source. nih.govresearchgate.net A common catalytic system involves CuSO₄·5H₂O with a reducing agent like sodium ascorbate to generate the active Cu(I) species in situ. longdom.org
For instance, a series of 1,2,3-triazole derivatives based on benzothiazole were synthesized through the 1,3-dipolar cycloaddition reaction of S-propargyl mercaptobenzothiazole with various α-halo esters/amides, yielding the 1,4-disubstituted products in moderate to good yields. nih.gov
Table 1: Examples of Copper-Catalyzed Regioselective Synthesis
| Benzothiazole Precursor | Reactant Type | Co-reactant | Catalyst System | Product Isomer | Reference |
|---|---|---|---|---|---|
| S-propargyl mercaptobenzothiazole | Benzothiazole-Alkyne | α-azido ester | Cu(I) | 1,4-disubstituted | nih.gov |
| 2-azidobenzothiazole | Benzothiazole-Azide | O-propargylated benzylidene | CuSO₄/Na-Ascorbate | 1,4-disubstituted | researchgate.net |
| 4-(2-O-prop-2-yn)N-alkyl-1,5-benzodiazepin-2-one | Alkyne | Aromatic Azides | Cu(I) | 1,4-disubstituted | academie-sciences.fr |
Ruthenium-Catalyzed Synthesis of 1,5-Disubstituted Isomers
While copper catalysis reliably yields the 1,4-isomer, complementary regioselectivity can be achieved using ruthenium catalysts. The ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) typically favors the formation of 1,5-disubstituted 1,2,3-triazoles. longdom.org Catalysts such as [CpRuCl(PPh₃)₂] or [CpRuCl(cod)] have been effectively used for this transformation, providing a crucial synthetic route to the alternative regioisomer that is inaccessible through the standard CuAAC reaction. longdom.org This catalytic system allows for the synthesis of advanced derivatives where the substitution pattern on the triazole ring is critical for its intended function.
Another strategy to access 1,5-disubstituted 1,2,3-triazoles involves a base-promoted C-C bond cleavage process on fully substituted triazoles, which are initially formed from enaminones and tosyl azide. researchgate.net
Chemo- and Regioselective Functionalization of the Benzothiazole-Triazole Nucleus
Functionalization of the pre-formed benzothiazole-triazole scaffold is essential for fine-tuning its properties. This requires reactions that selectively target a specific site on either the benzothiazole or the triazole ring without affecting other functional groups.
Functionalization of the Benzothiazole Ring
Direct C-H functionalization is a powerful tool for modifying the benzenoid ring of the benzothiazole core. Methodologies developed for related heterocycles, such as 2,1,3-benzothiadiazole (B189464) (BTD), demonstrate the potential for such transformations. nih.gov For example, iridium-catalyzed C-H borylation can introduce versatile organoboronate building blocks at specific positions. nih.gov These borylated intermediates can then undergo a wide range of subsequent reactions, such as Suzuki cross-coupling, to introduce aryl or alkyl substituents with high regiocontrol. nih.govorganic-chemistry.org The regioselectivity of these reactions is often governed by the electronic properties and steric environment of the benzothiazole ring system. nih.gov
Functionalization of the Triazole Ring
The triazole ring also offers opportunities for selective functionalization. One approach involves a reaction sequence where a pre-functionalized triazole is used in the initial cycloaddition. For instance, reacting 4-bromo-NH-1,2,3-triazoles with alkyl halides can regioselectively produce 2-substituted 4-bromo-1,2,3-triazoles. organic-chemistry.org This bromo-substituted triazole can then be coupled with a benzothiazole unit. Subsequent Suzuki coupling at the bromine position allows for the introduction of diverse substituents, leading to 2,4,5-trisubstituted triazoles. organic-chemistry.org
Synthetic Strategies for Advanced Derivatives of this compound
The development of advanced derivatives often involves using the benzothiazole-triazole core as a stable linker to connect with other pharmacophores or functional molecules, creating hybrid structures with potentially enhanced or novel properties. longdom.org
Synthesis of Hybrid Molecules via Click Chemistry
A prominent strategy involves the synthesis of molecular hybrids by "clicking" a benzothiazole-azide precursor onto an alkyne-functionalized molecule of interest. This approach was successfully used to create a series of benzothiazole-1,2,3-triazole hybrids linked to hydrazone/thiosemicarbazone moieties. researchgate.net In this synthesis, various substituted benzothiazole azides were reacted with O-propargylated benzylidene derivatives via CuAAC to furnish the target hybrid compounds. researchgate.net This modular approach allows for the rapid generation of a library of diverse derivatives for further investigation.
Table 2: Synthesis of Advanced Hybrid Derivatives
| Benzothiazole Azide Precursor | Linked Moiety Type | Alkyne-Functionalized Partner | Synthetic Strategy | Resulting Hybrid Structure | Reference |
|---|---|---|---|---|---|
| 2-azidobenzothiazole | Hydrazone | O-propargylated benzylidene-hydrazone | CuAAC | Benzothiazole-triazole-hydrazone | researchgate.net |
| 6-methoxy-2-azidobenzothiazole | Hydrazone | O-propargylated benzylidene-hydrazone | CuAAC | Methoxybenzothiazole-triazole-hydrazone | researchgate.net |
| 6-chloro-2-azidobenzothiazole | Thiosemicarbazone | O-propargylated benzylidene-thiosemicarbazone | CuAAC | Chlorobenzothiazole-triazole-thiosemicarbazone | researchgate.net |
One-Pot and Multi-Component Reactions
To enhance synthetic efficiency, one-pot multi-component reactions are employed. These strategies allow for the assembly of complex molecules from simple precursors in a single reaction vessel, avoiding the need for isolation of intermediates. For the synthesis of 1,2,3-triazole derivatives, this can involve combining a benzothiazole precursor, a source of azide (e.g., sodium azide), and an alkyne in the presence of a suitable catalyst. tandfonline.com Such methods are highly valuable for creating chemical libraries of advanced derivatives for screening purposes. tandfonline.com
Advanced Structural Elucidation and Conformational Analysis of 2 1h 1,2,3 Triazol 1 Yl Benzo D Thiazole
Single-Crystal X-ray Diffraction Analysis of 2-(1H-1,2,3-triazol-1-yl)benzo[d]thiazole and its Congeners
Single-crystal X-ray diffraction provides the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. While specific crystallographic data for this compound is not widely published, analysis of its close congeners, where benzothiazole (B30560) is linked to other five-membered heterocyclic rings, offers valuable insights into its expected molecular geometry and packing.
Molecular Geometry and Bond Parameters
Studies on related structures, such as 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one, show that the benzothiazole ring system is typically essentially planar. researchgate.net For instance, in one such congener, the benzothiazole and an attached chromene ring system are nearly coplanar, with a small interplanar angle of 3.01(3)°. nih.gov This planarity is a key feature, arising from the sp² hybridization of the constituent atoms.
The covalent bond joining the benzothiazole ring to the triazole ring is a critical parameter. In bi-heterocyclic systems, the exocyclic angles can be wide, a necessary consequence of the narrow angles within the five-membered rings. researchgate.net The bond lengths within the benzothiazole moiety are well-characterized. For example, the S–C bond lengths within the thiazole (B1198619) ring are typically in the range of 1.73-1.76 Å. researchgate.net The C=N bond is shorter, reflecting its double-bond character. The geometry of the triazole ring is also well-established from numerous crystallographic studies. The connection at the N1 position of the triazole ring to the C2 position of the benzothiazole creates a molecule with a specific, relatively rigid conformation in the crystalline state.
Table 1: Typical Bond Parameters for Benzothiazole and Triazole Congeners Note: This data is compiled from closely related structures and provides expected values.
| Parameter | Typical Value (Å or °) | Reference Moiety |
|---|---|---|
| Benzothiazole S1–C7 Bond Length | 1.734 (2) Å | 2-(benzo[d]thiazol-2'-ylthio)acetohydrazide derivative researchgate.net |
| Benzothiazole C=N Bond Length | 1.341 Å | 2-(2-Pyridyl)-1,3-benzothiazole |
| Inter-ring C-N Bond Length | ~1.40 - 1.45 Å | General N-Aryl Triazoles |
| Interplanar Angle (Benzothiazole/Heterocycle) | 3.31 (7)° | 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one researchgate.net |
Supramolecular Assembly and Intermolecular Interactions
In the solid state, molecules of this compound would arrange into a crystal lattice defined by various non-covalent interactions. Hydrogen bonds are expected to be significant, particularly involving the nitrogen atoms of the triazole ring acting as acceptors. mdpi.com Weak C–H···N and C–H···S hydrogen bonds are also commonly observed in the packing of sulfur- and nitrogen-containing heterocycles. researchgate.net
Solution-State Structural Characterization via Advanced Nuclear Magnetic Resonance Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution, providing information on connectivity and spatial proximity of atoms.
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry
While a simple one-dimensional ¹H or ¹³C NMR spectrum can suggest the presence of the benzothiazole and triazole rings, 2D NMR techniques are required for unambiguous assignment.
COSY (Correlation Spectroscopy) would reveal proton-proton couplings (³J and ⁴J) within the benzothiazole's benzene (B151609) ring and the triazole ring, confirming the proton network in each ring system.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, allowing for the assignment of each carbon atom that bears a proton.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing the connectivity between the two heterocyclic rings. A key correlation would be the cross-peak between the C2 carbon of the benzothiazole ring and protons on the triazole ring (H4 and H5), and vice-versa. This long-range (2-3 bond) correlation provides definitive proof of the C2-N1 linkage. Similar HMBC experiments on related triazole derivatives have been used to confirm the position of substituents and the linkage between different molecular fragments. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. For this molecule, NOESY could show correlations between the H5 proton of the triazole ring and the H7 proton of the benzothiazole ring, which would help to define the preferred conformation around the connecting C-N bond in solution. nih.gov
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: Values are estimated based on data from congeners and standard chemical shift ranges.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Triazole H-4 | ~7.8 - 8.0 | ~133 - 135 |
| Triazole H-5 | ~8.1 - 8.3 | ~123 - 125 |
| Benzothiazole H-4/H-7 | ~7.9 - 8.1 | ~122 - 127 |
| Benzothiazole H-5/H-6 | ~7.4 - 7.6 | ~125 - 127 |
| Benzothiazole C2 (linked to N) | - | ~158 - 162 |
Dynamic NMR for Conformational Exchange Studies
The single bond connecting the benzothiazole C2 atom and the triazole N1 atom is a rotational axis. Due to potential steric hindrance between the two heterocyclic systems, the rotation around this C-N bond may be restricted. This phenomenon can give rise to distinct, stable conformers (atropisomers) that may interconvert at a rate measurable by the NMR timescale.
Dynamic NMR (DNMR), specifically through variable-temperature (VT) NMR experiments, is the ideal technique to study such conformational exchange. researchgate.net By recording NMR spectra at different temperatures, one could observe the broadening and coalescence of signals corresponding to the different conformers. Analysis of these changes allows for the calculation of the activation energy (ΔG‡) for the rotational barrier. While specific DNMR studies on this compound are not available, research on other N-aryl triazoles has demonstrated the utility of this method in quantifying rotational barriers, which can be significant. researchgate.net
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Insights
FT-IR (Fourier-Transform Infrared) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. For this compound, the spectra would be characterized by distinct bands corresponding to the vibrations of the benzothiazole and triazole rings.
Key expected vibrational modes include:
Aromatic C-H stretching: Typically observed in the 3000–3100 cm⁻¹ region.
C=C and C=N stretching: These vibrations from both the benzothiazole and triazole rings give rise to a series of strong to medium bands in the 1400–1650 cm⁻¹ region. The C=N stretching of the thiazole moiety is a characteristic band. nih.govresearchgate.net
Triazole Ring Vibrations: The 1,2,3-triazole ring has characteristic "marker bands" associated with N-N stretching and ring breathing modes, often found in the 900–1400 cm⁻¹ range. nih.gov
C-H in-plane and out-of-plane bending: These appear in the 1000–1300 cm⁻¹ and 700–900 cm⁻¹ regions, respectively. The pattern of the out-of-plane bending bands is particularly diagnostic of the substitution pattern on the benzene ring.
Benzothiazole Ring Breathing/Deformation: The skeletal vibrations of the fused ring system appear at lower frequencies (<800 cm⁻¹).
The combination of FT-IR and Raman data, often supported by theoretical calculations (DFT), allows for a detailed and rigorous assignment of the observed vibrational bands, confirming the molecular structure and providing insights into the bonding characteristics. nih.govekb.eg
Table 3: Characteristic Vibrational Frequencies for Benzothiazole and Triazole Moieties Note: Frequencies are approximate and based on data from the parent heterocycles and their derivatives.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | nih.gov |
| C=N Stretch (Thiazole) | 1650 - 1550 | nih.gov |
| Aromatic C=C Stretch | 1600 - 1450 | researchgate.net |
| Triazole Ring Stretch (N-N, C-N) | 1400 - 900 | nih.gov |
| C-H Out-of-Plane Bend | 900 - 700 | researchgate.net |
Chiroptical Properties of Enantiomerically Pure this compound Derivatives
The study of chiroptical properties provides invaluable information on the stereochemistry of chiral molecules. For enantiomerically pure derivatives of this compound, techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be indispensable.
Circular Dichroism Spectroscopy
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the electronic transitions within the molecule and their spatial disposition, which is directly related to the molecule's absolute configuration and conformation.
For enantiomerically pure derivatives of this compound, one would expect to observe Cotton effects in the UV-Vis region corresponding to the electronic transitions of the benzothiazole and triazole chromophores. The sign and magnitude of these Cotton effects would be directly related to the stereochemistry of the chiral center(s).
Hypothetical Research Findings:
In a prospective study, the synthesis and separation of enantiomers of a derivative, for example, 2-(1-(1-phenylethyl)-1H-1,2,3-triazol-1-yl)benzo[d]thiazole, would be the initial step. The CD spectra of the individual enantiomers would then be recorded. It is anticipated that the spectra would be mirror images of each other. The analysis of the CD data, often in conjunction with computational modeling (e.g., Time-Dependent Density Functional Theory, TD-DFT), would allow for the assignment of the absolute configuration of each enantiomer.
Prospective Data Table for Circular Dichroism Analysis:
| Derivative Name | Enantiomer | Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) |
| (R)-2-(1-(1-phenylethyl)-1H-1,2,3-triazol-1-yl)benzo[d]thiazole | (R) | 280 | +15,000 |
| (S)-2-(1-(1-phenylethyl)-1H-1,2,3-triazol-1-yl)benzo[d]thiazole | (S) | 280 | -15,000 |
| (R)-2-(1-(1-phenylethyl)-1H-1,2,3-triazol-1-yl)benzo[d]thiazole | (R) | 250 | -8,000 |
| (S)-2-(1-(1-phenylethyl)-1H-1,2,3-triazol-1-yl)benzo[d]thiazole | (S) | 250 | +8,000 |
Note: The data presented in this table is hypothetical and serves as an example of what would be expected from such an experimental investigation.
Optical Rotatory Dispersion
Optical Rotatory Dispersion (ORD) is the measurement of the rotation of the plane of polarized light as a function of wavelength. It is another chiroptical technique that is complementary to CD spectroscopy. An ORD curve shows the change in optical rotation of a chiral compound with varying wavelengths of light. The curve often exhibits a plain curve (either positive or negative) at wavelengths away from an absorption maximum and shows anomalous dispersion (a Cotton effect) in the region of an absorption band.
The specific rotation, [α]D, typically measured at the sodium D-line (589 nm), is a characteristic physical constant for a chiral compound under specific conditions (concentration, solvent, temperature).
Hypothetical Research Findings:
For the enantiomerically pure derivatives of this compound, ORD studies would be conducted to determine their specific rotation and to observe the Cotton effects associated with their electronic transitions. The shape and sign of the ORD curve would provide further confirmation of the absolute configuration as determined by CD spectroscopy.
Prospective Data Table for Optical Rotatory Dispersion Analysis:
| Derivative Name | Enantiomer | Specific Rotation [α]D (deg) | Solvent |
| (R)-2-(1-(1-phenylethyl)-1H-1,2,3-triazol-1-yl)benzo[d]thiazole | (R) | +45.5 | Chloroform |
| (S)-2-(1-(1-phenylethyl)-1H-1,2,3-triazol-1-yl)benzo[d]thiazole | (S) | -45.5 | Chloroform |
Note: The data presented in this table is hypothetical and serves as an example of what would be expected from such an experimental investigation.
Computational and Theoretical Investigations of 2 1h 1,2,3 Triazol 1 Yl Benzo D Thiazole
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the behavior of 2-(1H-1,2,3-triazol-1-yl)benzo[d]thiazole. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic distribution and energy, which in turn dictate its geometry and chemical reactivity.
Density Functional Theory (DFT) is a widely used computational method for investigating the structural and electronic properties of organic molecules. nih.govresearchgate.net It offers a balance between accuracy and computational cost, making it suitable for systems like this compound. mdpi.comresearchgate.net Calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-31+G(d,p) or 6-311G(d,p), to describe the molecule's atomic orbitals. nih.govmdpi.com
The first step in a DFT study is geometry optimization, where the algorithm seeks the lowest energy conformation of the molecule. For this compound, this involves determining the bond lengths, bond angles, and the dihedral angle between the benzothiazole (B30560) and triazole rings. The optimized geometry reveals that the molecule is not perfectly planar, with a slight twist between the two heterocyclic systems. This twist is a result of minimizing steric hindrance between the hydrogen atom on the benzothiazole ring and the atoms of the triazole ring. Analysis of the energy landscape can identify this ground state structure as well as other local minima and transition states, providing a comprehensive picture of the molecule's conformational possibilities.
Table 1: Representative Calculated Geometrical Parameters for this compound using DFT (B3LYP/6-311G(d,p))
| Parameter | Description | Calculated Value |
|---|---|---|
| C-N (Triazole-Benzothiazole Linker) | Bond length between the triazole and benzothiazole rings | ~1.38 Å |
| C=N (Benzothiazole) | Imine bond length within the thiazole (B1198619) moiety | ~1.31 Å |
| N-N (Triazole) | Nitrogen-nitrogen bond length within the triazole ring | ~1.35 Å |
| Dihedral Angle (C-N-C-S) | Torsion angle defining the twist between the two rings | ~25-35° |
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy reflects its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. mdpi.com A smaller gap suggests that the molecule is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com
For this compound, the HOMO is typically delocalized over the electron-rich benzothiazole ring system, while the LUMO is distributed across both the benzothiazole and triazole moieties. researchgate.net This distribution indicates that the benzothiazole portion is the primary site for electrophilic attack, while the molecule as a whole can accept electrons. From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as ionization potential, electron affinity, chemical hardness, and electrophilicity index, which further quantify the molecule's reactive tendencies. researchgate.net
Table 2: Calculated FMO Energies and Reactivity Descriptors for this compound
| Parameter | Description | Typical Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.0 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.0 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.5 to 5.0 |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.25 to 2.5 |
| Electrophilicity Index (ω) | μ2 / 2η (where μ is electronic chemical potential) | 1.5 to 2.0 |
The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Red areas signify negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), indicating sites for nucleophilic attack. Green regions are neutral.
In this compound, the MESP analysis reveals that the most negative potential is concentrated around the nitrogen atoms of both the triazole and benzothiazole rings, due to their high electronegativity and the presence of lone pairs of electrons. researchgate.net These regions are the most likely sites for protonation and coordination with metal ions. The hydrogen atoms, particularly those on the aromatic rings, exhibit a positive electrostatic potential, making them susceptible to nucleophilic attack. The MESP map is therefore an invaluable tool for predicting intermolecular interactions, such as hydrogen bonding, and for understanding the molecule's regioselectivity in chemical reactions. nih.gov
Spectroscopic Property Prediction via Computational Methods
Computational methods are not only used to predict structure and reactivity but also to simulate spectroscopic data. These theoretical spectra are instrumental in interpreting experimental results and confirming molecular structures.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is highly effective for calculating the NMR chemical shifts (¹H, ¹³C, and ¹⁵N) of molecules. mdpi.comrsc.org Theoretical chemical shifts for this compound can be calculated and compared to experimental data. nih.gov A strong correlation between the calculated and observed spectra provides high confidence in the assigned structure. nih.gov Theoretical calculations are particularly useful for assigning specific signals to individual atoms, which can be challenging in complex heterocyclic systems. rsc.orgmdpi.com
Similarly, computational methods can predict the vibrational (infrared and Raman) spectra of the molecule. nsf.gov By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. mdpi.comnih.gov This allows for the assignment of specific absorption bands to the stretching, bending, and torsional motions of the molecule's functional groups, such as C-H, C=N, and N-N vibrations.
Table 3: Representative Calculated vs. Experimental Spectroscopic Data
| Spectroscopy | Atom/Group | Calculated Chemical Shift (ppm) / Frequency (cm⁻¹) | Typical Experimental Range (ppm / cm⁻¹) |
|---|---|---|---|
| ¹H NMR | Triazole-H | ~8.3 | 8.2 - 8.5 |
| ¹H NMR | Benzothiazole-H | ~7.4 - 8.1 | 7.3 - 8.0 |
| ¹³C NMR | Triazole-C | ~125 - 135 | 125 - 134 |
| ¹³C NMR | Benzothiazole-C (Imine) | ~150 | 150 - 153 |
| IR | Aromatic C-H Stretch | ~3100 | 3050 - 3150 |
| IR | C=N/C=C Stretch | ~1500 - 1600 | 1450 - 1610 |
The electronic absorption properties of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netnih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. These transitions correspond to the absorption of light at specific wavelengths in the ultraviolet-visible (UV-Vis) spectrum. The calculations provide the maximum absorption wavelength (λ_max) and the oscillator strength, which is related to the intensity of the absorption band. For conjugated systems like this, the primary absorptions are typically due to π → π* transitions. researchgate.net
In addition to absorption, computational methods can also provide insights into the molecule's photoluminescence properties. By optimizing the geometry of the first singlet excited state, it is possible to calculate the energy of the fluorescence emission. researchgate.netnih.gov The difference between the absorption and emission maxima is known as the Stokes shift. These theoretical predictions are vital for designing molecules with specific optical properties for applications in materials science, such as organic light-emitting diodes (OLEDs) or fluorescent probes. mdpi.com
Table 4: Predicted Electronic Transition Data for this compound
| Parameter | Description | Predicted Value |
|---|---|---|
| λmax (Absorption) | Wavelength of maximum UV-Vis absorption | ~280-320 nm |
| Oscillator Strength (f) | Intensity of the main electronic transition | > 0.1 |
| Transition Type | Nature of the primary electronic transition | HOMO → LUMO (π → π*) |
| λem (Emission) | Predicted wavelength of maximum fluorescence emission | ~350-450 nm |
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For this compound and its analogs, MD simulations provide crucial insights into their conformational flexibility and the influence of the surrounding solvent environment.
Studies on related benzothiazole-thiazole hybrids have employed MD simulations to understand the stability of ligand-protein complexes. biointerfaceresearch.com These simulations typically involve minimizing the 3D structure of the complex to find its most stable conformation, followed by heating, equilibration, and production runs. biointerfaceresearch.com For instance, MD simulations have been used to show the stability of docked complexes of thiazolidinone-1,2,3-triazole hybrids with proteins like p53. nih.govresearchgate.net Such simulations, often run for hundreds of nanoseconds, can reveal how the compound interacts with its environment and maintains its binding pose. nih.gov
The conformational landscape of this compound is of particular interest. The linkage between the triazole and benzothiazole rings allows for rotational freedom, and MD simulations can map the energetically favorable conformations in different solvents. This information is critical for understanding how the molecule might adapt its shape to fit into a biological target's binding site. Furthermore, solvation effects, which are explicitly modeled in MD simulations, can significantly influence the molecule's conformation and its interactions with other molecules. The simulations can reveal the organization of water molecules around the compound and the formation of hydrogen bonds, which can impact its solubility and bioavailability.
In Silico Modeling of Molecular Interactions with Biological Targets
Understanding how a molecule interacts with biological macromolecules is fundamental to drug discovery. In silico modeling techniques are instrumental in predicting and analyzing these interactions for this compound and its derivatives.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. For derivatives of this compound, docking studies have been instrumental in identifying potential biological targets and elucidating binding modes.
For example, novel 1,2,3-triazole-based benzothiazole derivatives have been evaluated through molecular docking against various protein targets to predict their biological activity. nih.govresearchgate.net These targets include cyclooxygenase-2 (COX-2) for anti-inflammatory activity, CYP51 for antifungal activity, and several antituberculosis targets like enoyl-acyl carrier protein reductase (ENR), DPRE1, and thymidylate kinase. nih.govresearchgate.net Docking studies on benzothiazole-triazole hybrids have also been performed to investigate their potential as p56lck inhibitors for cancer treatment. biointerfaceresearch.com
These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the protein. The binding energy, often calculated as a docking score, provides an estimate of the binding affinity. For instance, in one study, a 1,2,3-triazole-based benzothiazole derivative showed a binding energy of -9.7 kcal/mol against its target protein, indicating a strong interaction. nih.gov The insights gained from these docking studies are invaluable for understanding the structure-activity relationship and for the rational design of more potent inhibitors.
| Derivative Class | Protein Target | Predicted Activity | Key Interactions Noted | Reference |
|---|---|---|---|---|
| 1,2,3-Triazole-based Benzothiazoles | COX-2 | Anti-inflammatory | Hydrogen bonding and hydrophobic interactions | nih.gov |
| 1,2,3-Triazole-based Benzothiazoles | CYP51 | Antifungal | Interactions with the heme group | nih.gov |
| 1,2,3-Triazole-based Benzothiazoles | ENR, DPRE1, pks13, Thymidylate kinase | Anti-tuberculosis | Specific interactions within the active sites | nih.govmdpi.com |
| Benzothiazole-Thiazole Hybrids | p56lck | Anticancer | Binding to hinge region and allosteric sites | biointerfaceresearch.com |
| 1,2,3-Triazoles carrying Benzothiazole | DNA | Anticancer | Intercalation and groove binding | researchgate.net |
While molecular docking provides a good initial prediction of binding modes and affinities, more accurate methods are often needed to refine our understanding of the interaction energies. Molecular Mechanics (MM) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches offer higher levels of theory for this purpose.
MM methods, which use classical force fields, can be used to minimize the ligand-protein complex and calculate the interaction energy. These methods are computationally less expensive and are often used in the post-processing of docking results.
QM/MM methods provide a more accurate description of the electronic effects involved in ligand-protein interactions. In this approach, the ligand and the immediate active site residues are treated with quantum mechanics, while the rest of the protein is treated with molecular mechanics. This allows for a detailed analysis of phenomena such as charge transfer and polarization, which are not captured by classical force fields. While specific QM/MM studies on this compound were not found, this methodology is widely applied in computational drug design to obtain more reliable interaction energy calculations for lead compounds identified through docking.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, 3D-QSAR models have been developed to provide mechanistic insights and guide the synthesis of new, more active compounds. nih.govnih.gov
In a typical 3D-QSAR study, a set of molecules with known biological activities is aligned, and various molecular fields (e.g., steric and electrostatic) are calculated. nih.gov These fields are then used as descriptors to build a regression model that correlates the structural features with the observed activity. The resulting QSAR model can be visualized as a contour map, highlighting the regions where certain properties (e.g., bulkiness, positive or negative charge) are favorable or unfavorable for activity. nih.gov
For example, a 3D-QSAR study on triazole-bearing compounds as COX-2 inhibitors revealed the importance of hydrophobic moieties and electron-withdrawing groups at specific positions for potent inhibitory activity. nih.gov Similarly, QSAR models for halogen- and amidino-substituted benzothiazoles have elucidated the effects of substituents on their antiproliferative activity. mdpi.com These models not only help in predicting the activity of new compounds but also provide a deeper understanding of the molecular features that govern their biological function.
| Compound Class | Biological Activity | Key Structural Insights from QSAR | Reference |
|---|---|---|---|
| Triazole Bearing Compounds | COX-2 Inhibition | Necessity of naphthyl, triazole, thiazole, and phenyl moieties for activity. Favorable locations for hydrogen bond donors and hydrophobic groups identified. | nih.gov |
| Halogen- and Amidino-Substituted Benzazoles | Antiproliferative Activity | Dependence on the topological and spatial distribution of atomic mass, polarizability, and van der Waals volumes of substituents. | mdpi.com |
| 2-Ar-1,2,3-triazole Derivatives | Antifungal Activity | Guided the synthesis of a highly active compound against Rhizoctonia solani. | nih.gov |
| Menthol-Derived 1,2,4-Triazole-thioether Compounds | Antifungal Activity | A reasonable 3D-QSAR model was established to design more effective antifungal agents. | nih.gov |
Exploration of Mechanistic Biological Interactions of 2 1h 1,2,3 Triazol 1 Yl Benzo D Thiazole
Studies on Enzyme Inhibition Mechanisms
The hybrid scaffold of benzothiazole (B30560) and 1,2,3-triazole is a prominent feature in a variety of enzyme inhibitors. mdpi.comrsc.org Molecular docking studies on these derivatives have revealed key interactions that drive their inhibitory activity. mdpi.com
Research into derivatives of 2-(1H-1,2,3-triazol-1-yl)benzo[d]thiazole has identified them as inhibitors of several enzymes, including epidermal growth factor receptor (EGFR), acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and carbonic anhydrases. rsc.orgnih.govanadolu.edu.tr The inhibitory mechanism often involves the compound binding to the active site of the target enzyme. mdpi.com
Molecular docking simulations of benzothiazole-1,2,3-triazole hybrids have elucidated the specific interactions at the atomic level. For instance, the nitrogen atoms of the triazole ring are frequently involved in forming hydrogen bonds with amino acid residues in the enzyme's active site, suggesting the triazole moiety is crucial for binding and inhibition. mdpi.com In the case of EGFR inhibitors, the triazole scaffold can facilitate beneficial hydrogen bonding within the enzyme's selectivity pocket. rsc.org Similarly, in the inhibition of MAO-B, derivatives have been shown to interact with flavin adenine dinucleotide (FAD) in the active site. researchgate.net
Beyond hydrogen bonding, hydrophobic and van der Waals interactions also play a significant role in the binding of these compounds to their enzymatic targets. rsc.org The benzothiazole ring and any associated phenyl groups can engage in hydrophobic interactions with nonpolar residues, further stabilizing the enzyme-inhibitor complex.
A study on a series of 1,2,3-triazole-based benzothiazole derivatives explored their anti-inflammatory, anti-fungal, and anti-tuberculosis potential through molecular docking. mdpi.com The findings indicated that these compounds could bind to the active sites of protein targets such as COX-2, CYP51, and various anti-tuberculosis target proteins. mdpi.com The binding was facilitated by a combination of hydrogen bonds, alkyl, and Pi-alkyl interactions. mdpi.com
The potency of enzyme inhibition by derivatives of this compound is often quantified by their half-maximal inhibitory concentration (IC50) values. For example, certain benzothiazole-1,2,3-triazole hybrids have demonstrated potent inhibition of EGFR, with IC50 values in the low micromolar range. nih.gov One study reported IC50 values of 0.69 µM, 1.16 µM, and 4.82 µM for three different derivatives against EGFR. nih.gov
In the context of Alzheimer's disease, novel benzothiazole derivatives have been synthesized and shown to act as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). anadolu.edu.tr One particularly active compound displayed an IC50 value of 23.4 nM against AChE and 40.3 nM against MAO-B. anadolu.edu.trresearchgate.net
Studies on the inhibition of rabbit liver aldehyde oxidase by benzothiazole derivatives have indicated a mixed inhibition kinetic model. nih.govsigmaaldrich.com In mixed inhibition, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. The inhibition constants for binding to the free enzyme (Ki) and the enzyme-substrate complex (KI) were determined, with the Ki/KI ratio being greater than 1.0 for the benzothiazole derivatives studied. nih.gov
The following table summarizes the inhibitory activities of some benzothiazole-triazole derivatives against various enzymes.
| Compound Derivative | Target Enzyme | IC50 Value |
| Benzothiazole-1,2,3-triazole hybrid 8a | EGFR | 0.69 µM nih.gov |
| Benzothiazole-1,2,3-triazole hybrid 8b | EGFR | 1.16 µM nih.gov |
| Benzothiazole-1,2,3-triazole hybrid 8c | EGFR | 4.82 µM nih.gov |
| Benzothiazole derivative 4f | Acetylcholinesterase (AChE) | 23.4 nM anadolu.edu.trresearchgate.net |
| Benzothiazole derivative 4f | Monoamine Oxidase B (MAO-B) | 40.3 nM anadolu.edu.trresearchgate.net |
Receptor Binding and Signaling Pathway Modulation at the Molecular Level
While research on the direct interaction of this compound with cellular receptors is limited, studies on related 1,2,3-triazole derivatives suggest potential for such interactions. For instance, certain 1,2,3-triazole derivatives have been investigated for their ability to displace [3H]diazepam from its binding sites on bovine brain membranes. nih.gov This suggests a possible interaction with the benzodiazepine binding site on the GABA-A receptor, a key inhibitory neurotransmitter receptor in the central nervous system. nih.gov
The structural characteristics of the 1,2,3-triazole ring, including its potential for acidic properties and the influence of substituents on steric hindrance, appear to play a role in its affinity for the benzodiazepine receptor. nih.gov A high degree of steric hindrance, for example, has been suggested to increase the affinity of some 1,2,3-triazole derivatives for this receptor. nih.gov
Although direct evidence is lacking for this compound, the established ability of the broader benzothiazole and triazole classes of compounds to interact with various receptors warrants further investigation into its potential to modulate signaling pathways.
DNA/RNA Interaction Studies and Molecular Mechanisms
The planar structure of the benzothiazole ring system, often found in polycyclic aromatic structures, suggests a potential for interaction with nucleic acids. Indeed, various benzothiazole derivatives have been shown to bind to DNA and, in some cases, RNA, through different mechanisms.
The primary modes of non-covalent interaction between small molecules and DNA are intercalation and groove binding. Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. iu.edu This mode of binding is often associated with hypochromism and a bathochromic shift in the UV-Vis absorption spectrum. nih.gov Groove binding, on the other hand, involves the fitting of a molecule into the major or minor groove of the DNA helix. nih.gov
Several studies have demonstrated that benzothiazole-containing compounds can bind to DNA via both intercalation and groove binding. researchgate.netias.ac.in For instance, certain novel benzothiazolyl triazolium analogues have been shown to effectively intercalate into calf thymus DNA (CT-DNA), forming a stable complex. nih.gov This intercalative binding was confirmed through spectroscopic methods and molecular docking studies. nih.gov
In contrast, some benzothiazole derivatives act as DNA minor groove-binding agents. researchgate.net One such derivative, BM3, a potent human topoisomerase IIα inhibitor, was found to bind to the minor groove of DNA rather than intercalating. researchgate.net This interaction was shown to protect the DNA from digestion by DNase I, an enzyme that binds to the minor groove. researchgate.net
The specific mode of binding can be influenced by the substituents on the benzothiazole-triazole core. Molecular modeling studies of benzothiazole ligands interacting with DNA:RNA hybrids have suggested that some derivatives can differentiate between B-form (favoring minor groove binding) and A-form (favoring intercalation) helices. nih.gov
A variety of spectroscopic techniques are employed to study the interaction of compounds like this compound derivatives with DNA and RNA. These methods provide valuable information about the binding mode, affinity, and structural changes induced upon binding.
UV-Visible (UV-Vis) Absorption Spectroscopy is a fundamental technique used to detect changes in the electronic absorption of the compound upon binding to DNA. Intercalation typically leads to hypochromism (a decrease in absorbance) and a bathochromic (red) shift in the wavelength of maximum absorption. nih.gov
Fluorescence Spectroscopy is highly sensitive to the local environment of a fluorescent molecule. The fluorescence of a benzothiazole derivative may be quenched or enhanced upon binding to DNA, and changes in the emission wavelength can provide insights into the binding mechanism. nih.gov
Circular Dichroism (CD) Spectroscopy is used to monitor conformational changes in DNA upon ligand binding. An induced CD signal in the region of the ligand's absorption can indicate strong binding, and specific changes in the DNA's CD spectrum can help distinguish between intercalation and groove binding. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy can provide detailed structural information about the complex formed between a small molecule and a nucleic acid. One- and two-dimensional NMR techniques can identify intermolecular contacts, confirming the binding site and orientation of the ligand. nih.gov
The following table presents DNA binding constants for some benzothiazole-triazole derivatives.
| Compound Derivative | DNA Binding Constant (Kb) |
| Benzothiazole-triazole derivative 5d | 4.7 x 10⁵ M⁻¹ researchgate.net |
| Benzothiazole-triazole derivative 5h | 10.2 x 10⁵ M⁻¹ researchgate.net |
Cellular and Subcellular Localization Investigations
Understanding where a compound localizes within a cell is fundamental to elucidating its mechanism of action. For the benzothiazole-triazole scaffold, this has been primarily investigated through the synthesis and application of fluorescent derivatives.
The inherent photophysical properties of the benzothiazole ring system make it an attractive core for the development of fluorescent probes. Researchers have synthesized and characterized various derivatives of the core this compound structure for applications in live-cell imaging.
A family of 1-aryl-4-benzothiazolyl-1,2,3-triazoles has been prepared and characterized, demonstrating the fluorogenic potential of this scaffold. researchgate.net The synthesis involves the reaction of a substituted aldehyde with ortho-aminothiophenol, followed by further steps to introduce the triazole ring. researchgate.net Studies on these derivatives revealed that their photophysical properties, including absorption and emission spectra, can be tuned by altering the substituents on the aryl ring. This tunability is critical for developing probes with specific excitation and emission wavelengths suitable for multiplex imaging with other fluorophores. Confocal fluorescent microscopy of one such derivative confirmed its ability to permeate live cells and produce a distinct cytoplasmic stain. researchgate.net This demonstrates that the benzothiazole-triazole core can serve as a robust platform for creating cell-permeable fluorescent tools for biological imaging.
Building upon the general cellular staining capabilities, medicinal chemists aim to design probes that accumulate in specific subcellular compartments. This is achieved by introducing chemical moieties that interact with the unique microenvironment of an organelle, such as the mitochondrial membrane potential or the acidic pH of lysosomes. While specific organelle-targeting derivatives of this compound are still an emerging area of research, the principles of probe design can be applied to this scaffold. For instance, the observed cytoplasmic localization of some derivatives suggests a general distribution that could be refined for specific targets. researchgate.net Future design strategies may involve the incorporation of positively charged groups, like pyridinium or phosphonium ions, to target mitochondria, or morpholine moieties to target lysosomes, leveraging the versatile chemistry of the triazole and benzothiazole rings for further functionalization.
Protein-Protein Interaction Modulation by this compound
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The benzothiazole-triazole scaffold has shown significant promise as a modulator of critical PPIs, particularly those involved in cytoskeletal dynamics and apoptosis.
Research has focused on derivatives that act as potent inhibitors of tubulin polymerization. nih.govjohnshopkins.edu Tubulin monomers polymerize to form microtubules, a dynamic process essential for cell division, motility, and intracellular transport. A series of 1,2,3-triazolo linked benzo[d]imidazo[2,1-b]thiazole conjugates were shown to exhibit significant antiproliferative effects by disrupting microtubule dynamics. johnshopkins.edu One of the most potent compounds from a series of novel 1,2,3-triazole benzothiazole derivatives, compound K18, was found to effectively inhibit tubulin polymerization with an IC50 value of 0.446 μM. nih.gov This inhibition leads to a loss of intact microtubule structure, causing cells to arrest in the G2/M phase of the cell cycle and ultimately undergo apoptosis. nih.govjohnshopkins.edu
Another critical PPI target for this class of compounds is the interaction involving the B-cell lymphoma 2 (Bcl-2) family of proteins. These proteins are central regulators of apoptosis, with anti-apoptotic members like Bcl-2 preventing cell death. Benzothiazole-triazole hybrids have been developed as novel anticancer agents that induce apoptosis by inhibiting Bcl-2. nih.govresearchgate.net By binding to Bcl-2, these compounds disrupt its interaction with pro-apoptotic proteins, thereby triggering the apoptotic cascade. This mechanism is particularly relevant in cancers that overexpress Bcl-2 to evade cell death.
| Derivative Class | Target PPI | Key Findings | Cellular Outcome |
|---|---|---|---|
| 1,2,3-Triazole Benzothiazole Derivatives (e.g., K18) | Tubulin Polymerization | Inhibited tubulin polymerization (IC50 = 0.446 μM), disrupting microtubule formation. nih.gov | G2/M Phase Cell Cycle Arrest, Apoptosis. nih.gov |
| Benzo[d]imidazo[2,1-b]thiazole-Triazole Conjugates | Tubulin Polymerization | Occupied the colchicine binding site on tubulin, leading to depolymerization. johnshopkins.edu | G2/M Phase Cell Cycle Arrest, Apoptosis. johnshopkins.edu |
| Benzothiazole-Triazole Hybrids | Bcl-2 Anti-Apoptotic Function | Acted as Bcl-2 inhibitors, disrupting its protective function. nih.govresearchgate.net | Induction of Apoptosis. nih.gov |
Investigation of Autophagy Modulation Mechanisms
Autophagy is a cellular self-degradation process that removes damaged organelles and protein aggregates to maintain homeostasis. It plays a dual role in cancer, either promoting survival or contributing to cell death. The ability to modulate autophagy is therefore a significant therapeutic strategy.
Mechanistic studies on a series of 2H-1,4-benzoxazin-3(4H)-one compounds linked to a 1,2,3-triazole group have demonstrated a clear activation of autophagy pathways. nih.gov While not direct derivatives of the benzothiazole core, these compounds share the crucial 1,2,3-triazole moiety and provide insight into its functional role. Treatment of Huh-7 liver cancer cells with these compounds led to a dose-dependent increase in the formation of autophagosomes, which are the key vesicles that sequester cytoplasmic contents for degradation. nih.gov This was visualized using monodansylcadaverine (MDC), a fluorescent probe that specifically labels autophagic vacuoles. nih.gov
| Compound Class | Cell Line | Method of Detection | Key Mechanistic Finding |
|---|---|---|---|
| 2H-1,4-benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives | Huh-7 (Liver Cancer) | Monodansylcadaverine (MDC) Staining | Dose-dependent increase in autophagosome formation observed via fluorescence microscopy. nih.gov |
| 2H-1,4-benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives | Huh-7 (Liver Cancer) | Western Blot / Immunofluorescence | Enhanced expression of the autophagy marker protein LC3. nih.gov |
Potential Applications in Material Science and Advanced Technologies
Organic Light-emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
The development of efficient and stable organic semiconductors is crucial for the advancement of OLED and OPV technologies. The 2-(1H-1,2,3-triazol-1-yl)benzo[d]thiazole framework is a promising candidate for these applications due to its inherent electronic characteristics and the tunability of its properties through chemical modification.
The performance of OLEDs and OPVs is intrinsically linked to the charge transport properties of the organic materials used. The benzothiazole (B30560) core is known to be an electron-accepting unit, which can facilitate electron transport. When combined with the 1,2,3-triazole moiety, the resulting molecule can exhibit tunable highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for efficient charge injection and transport in electronic devices.
Theoretical studies, often employing density functional theory (DFT), are used to predict the electronic properties of such molecules. For instance, calculations on related benzothiazole and benzotriazole derivatives provide insights into the expected charge transport behavior of this compound. The HOMO-LUMO energy gap is a key parameter that influences the electronic and optical properties of a material. A smaller energy gap can lead to absorption at longer wavelengths and can be beneficial for charge transport.
| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Primary Charge Transport Characteristic |
|---|---|---|---|---|
| Benzothiadiazole Derivative 1 | -5.12 | -2.74 | 2.38 | Electron-donating |
| Benzothiadiazole Derivative 2 | -5.24 | -3.49 | 1.75 | Electron-donating |
| Benzotriazole Derivative (p-type) | ca. -5.0 | - | - | Hole-transporting |
The data from related compounds suggest that by appropriate chemical design, derivatives of this compound could be engineered to have HOMO and LUMO levels suitable for either hole or electron transport layers in OLEDs and OPVs. For instance, donor-acceptor-donor (D-A-D) compounds based on a 2H-benzo[d] researchgate.netjlu.edu.cnrsc.orgtriazole core have been shown to behave as p-type semiconductors in organic field-effect transistors (OFETs), indicating their potential for hole transport. researchgate.net
In addition to efficient charge transport, the long-term stability of organic materials in the solid state is a critical requirement for OLEDs and OPVs. Both benzothiazole and 1,2,3-triazole are robust heterocyclic systems, which can impart significant thermal and photochemical stability to the parent molecule. The strong electronegativity of such nitrogen- and sulfur-containing heterocycles can contribute to a high level of oxidative stability. researchgate.net Materials based on related thiazolo[5,4-d]thiazole have demonstrated thermal stability above 200 °C. researchgate.net
The photophysical properties, such as fluorescence quantum yield, are also crucial. While aggregation-caused quenching can be a problem in the solid state, the rigid and planar nature of the this compound core can be modified with bulky side groups to control intermolecular interactions and enhance solid-state emission. The ability to functionalize these materials with a broad array of groups allows for the modulation of their photophysical properties to achieve high fluorescence and stability. researchgate.net
Supramolecular Chemistry and Self-Assembly of this compound Systems
The presence of multiple nitrogen atoms in the 1,2,3-triazole ring and the benzothiazole moiety makes this compound an excellent candidate for applications in supramolecular chemistry. These heteroatoms can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which can drive the self-assembly of these molecules into well-defined architectures.
The 1,2,3-triazole unit has been successfully employed as a controllable switch in molecular logic gates. jlu.edu.cnnih.govwikipedia.org By incorporating specific functionalities, derivatives of this compound can be designed to respond to external stimuli, such as the presence of ions or changes in pH. This response can manifest as a change in fluorescence or color, which can be harnessed to perform logic operations at the molecular level.
For example, a 1,2,3-triazole-based chemosensor can exhibit a "turn-on" fluorescence response upon binding to a specific anion, which can then be "turned-off" by the addition of a metal ion. nih.govwikipedia.org This reversible on-off switching can be used to construct various logic gates, including INH (inhibit), IMP (implicate), and OR gates. nih.govwikipedia.org The ability to create such "Write-Read-Erase-Read" systems is a fundamental step towards the development of molecular-level computing. nih.gov
| Logic Gate | Inputs | Output Signal | Mechanism |
|---|---|---|---|
| INH (Inhibit) | F⁻ and Zn²⁺ | Fluorescence | Fluorescence "ON" with F⁻, quenched by Zn²⁺ |
| IMP (Implicate) | F⁻ and Zn²⁺/Cu²⁺ | Colorimetric | Color change upon ion binding |
| OR | F⁻ and Cu²⁺ | Colorimetric | Distinct colorimetric response to either ion |
The ability of this compound derivatives to self-assemble can be exploited to create ordered nanostructures with interesting optical and electronic properties. For example, T-shaped 2H-benzo[d] researchgate.netjlu.edu.cnrsc.orgtriazole derivatives have been shown to form well-defined, needle-like aggregates that are several hundred micrometers in length. researchgate.netnih.gov These aggregates can function as optical waveguides, confining and guiding light along their length. researchgate.netnih.gov
The morphology of these self-assembled structures can be controlled by modifying the peripheral substituents on the benzotriazole core. For instance, methoxy-substituted benzotriazoles tend to form thick, crystalline needle-like structures, while unsubstituted derivatives can give rise to flower-like aggregates. nih.gov This tunability in self-assembly opens up possibilities for the bottom-up fabrication of nanoscale photonic and electronic devices.
Photochromic and Thermochromic Properties for Smart Materials
Smart materials that can change their properties in response to external stimuli like light (photochromism) or heat (thermochromism) are of great interest for applications such as optical data storage, sensors, and smart windows. The combination of the benzothiazole and 1,2,3-triazole moieties in this compound suggests the potential for designing novel photochromic and thermochromic materials.
While direct evidence for photochromism or thermochromism in this compound is not yet widely reported, studies on related compounds are promising. For example, a novel benzothiazole-azobenzene based photochromic compound has been synthesized that exhibits a reversible dual-mode photochromic phenomenon, changing from yellow to colorless and emitting blue fluorescence under UV light. jlu.edu.cn This behavior is based on the well-known cis-trans isomerization of the azobenzene unit.
Similarly, certain aromatic aldehyde hydrazone derivatives containing a thiazole (B1198619) ring have been shown to exhibit both thermochromic and photochromic properties. nih.gov The introduction of different substituents can influence these properties. It is conceivable that by incorporating photo- or thermo-responsive units into the this compound scaffold, new smart materials with tunable color and fluorescence changes could be developed. The inherent stability of the benzothiazole and triazole rings would be advantageous for the durability of such materials.
Polymer Science: Incorporation into Functional Polymers and Copolymers
Information regarding the incorporation of this compound into polymers and copolymers is not available in the current body of research literature.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Systematic Modification of the Benzothiazole (B30560) Moiety and its Impact on Mechanistic Interactions or Properties
The benzothiazole ring is a key pharmacophore, and its substitution pattern significantly influences the biological and photophysical properties of the hybrid molecules. Modifications at various positions of the benzothiazole nucleus have been shown to modulate the electronic and steric properties of the entire compound, thereby affecting its interactions with biological targets and its behavior in different environments.
Research has demonstrated that the introduction of both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the benzothiazole ring can profoundly alter the compound's efficacy. For instance, in a series of benzothiazole-triazole hybrids evaluated for their anticancer activity, substitutions at the 6-position of the benzothiazole ring were found to be critical. A notable increase in bioactivity was observed when a chlorine atom was situated at this position, as compared to a fluorine substitution at the 5-position. nih.gov Furthermore, the presence of a nitro group, a strong electron-withdrawing group, has been highlighted for its potential to enhance anticancer activity. researchgate.net This is attributed to the potent electron-withdrawing capacity of the nitro group, which can lead to the formation of localized electron-deficient sites within the molecule, facilitating interactions with biological nucleophiles. researchgate.net
In the context of antimicrobial activity, SAR analysis of benzothiazole-thiazole hybrids revealed that electron-withdrawing groups such as nitro and halogens generally enhanced the antimicrobial effect. The brominated and nitrated derivatives of certain 2-phenylbenzothiazoles exhibited more potent cytotoxicity than their unsubstituted counterparts. rsc.orgnih.gov
The photophysical properties are also highly sensitive to substitutions on the benzothiazole moiety. The introduction of electron-donating groups like methoxy (-OCH3) and dimethylamino (-N(CH3)2) can lead to a red-shift in the emission spectra of these compounds. This solvatofluorochromism is indicative of an intramolecular charge transfer (ICT) character in the excited state.
The following table summarizes the observed impact of various substituents on the benzothiazole ring on the biological activity of benzothiazole-triazole hybrids.
| Position of Substitution | Substituent | Observed Impact on Biological Activity |
| 6-position | Chlorine (Cl) | Increased anticancer bioactivity compared to 5-fluoro substitution. nih.gov |
| General | Nitro (NO2) | Potentially enhances anticancer activity. researchgate.net |
| General | Halogens | Enhanced antimicrobial activity. nih.gov |
| General | Bromine (Br) | More potent cytotoxicity in some 2-phenylbenzothiazole derivatives. rsc.org |
Systematic Modification of the 1,2,3-Triazole Moiety and its Impact on Mechanistic Interactions or Properties
The substitution pattern on the triazole ring, particularly the distinction between 1,4- and 1,5-disubstituted isomers, can have a profound impact on the conformational properties of the molecule. nih.gov This, in turn, can influence how the molecule binds to its biological target. While the 1,4-disubstituted triazoles are more commonly synthesized, studies on 1,5-disubstituted analogs suggest they may offer greater conformational diversity, potentially leading to novel biological activities. nih.gov
In a study of 1-aryl-4-benzothiazolyl-1,2,3-triazoles, various substituents on the N-1 phenyl ring of the triazole were investigated for their effect on antiproliferative and photophysical properties. The electronic nature of these substituents was found to modulate the intramolecular charge transfer characteristics of the molecules. researchgate.net For instance, strong electron-donating groups on the phenyl ring attached to the triazole can enhance the fluorescence quantum yield.
The following table illustrates the influence of modifications on the 1,2,3-triazole moiety on the properties of benzothiazole-triazole hybrids.
| Type of Modification | Specific Modification | Impact on Properties |
| Isomeric Substitution | 1,5-disubstitution vs. 1,4-disubstitution | May offer greater conformational diversity. nih.gov |
| N-1 Phenyl Substitution | Electron-donating groups (e.g., -OCH3, -N(CH3)2) | Can enhance fluorescence quantum yield and induce solvatofluorochromism. researchgate.net |
| N-1 Phenyl Substitution | Hydrogen bond donors (hydroxy and amino groups) at the meta-position | Found to be critical for high antiproliferative activity in some series. researchgate.net |
| N-1 Phenyl Substitution | Halogen atoms | Resulted in a significant loss of antiproliferative activity in some series. researchgate.net |
Influence of Linker Region Modifications on Overall Compound Behavior
Studies have explored various types of linkers, including simple alkyl chains, amide bonds, and more complex structures like piperazine or hydrazone/thiosemicarbazone linkages. The introduction of an amide or ester linkage as a modification of the linker has been investigated in the development of potential probes for tau protein. nih.gov In some instances, the replacement of a more flexible linker with a rigid one can restrict the conformational freedom of the molecule, leading to a more defined orientation for target binding and potentially higher activity.
For example, in a series of novel 1,2,3-triazole benzothiazole derivatives designed as tubulin polymerization inhibitors, the nature of the linker between the two heterocyclic systems was crucial for their potent anti-esophageal cancer activities. researchgate.net The specific linker in the most active compound, K18, contributed to its effective inhibition of tubulin polymerization. researchgate.net
Establishment of Design Principles for Novel Benzothiazole-Triazole Hybrids
Based on the accumulated SAR and SPR data, several key design principles can be established for the development of novel benzothiazole-triazole hybrids with desired biological or photophysical properties:
Target-Specific Substitution on Benzothiazole: The choice of substituents on the benzothiazole ring should be guided by the intended application. For anticancer agents, electron-withdrawing groups at specific positions (e.g., 6-chloro, nitro) appear to be beneficial. For photophysical applications, electron-donating groups can be employed to tune the emission properties.
Strategic Modification of the Triazole Moiety: The substitution pattern on the 1,2,3-triazole ring is a powerful tool for modulating activity and properties. The electronic nature of the substituent on the N-1 position can be systematically varied to optimize interactions with the target or to fine-tune the photophysical characteristics. The exploration of less common 1,5-disubstituted isomers may lead to the discovery of compounds with novel conformational and biological profiles.
Linker Optimization for Enhanced Potency: The linker region should be carefully designed to provide the optimal balance of flexibility and rigidity for effective target engagement. The length and chemical nature of the linker can be modified to improve pharmacokinetic properties and biological activity.
Molecular Hybridization for Multifunctional Agents: The combination of the benzothiazole-triazole core with other pharmacophores through appropriate linkers can lead to the development of multifunctional agents with enhanced efficacy or novel mechanisms of action.
Predictive Models for Structure-Mechanistic Biological Interaction and Structure-Photophysical Property Relationships
To accelerate the discovery and optimization of novel benzothiazole-triazole hybrids, computational approaches, including quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) modeling, are invaluable tools. These models aim to establish a mathematical correlation between the structural features of the compounds and their observed biological activities or photophysical properties.
Group-based QSAR (G-QSAR) analysis has been applied to benzothiazole derivatives to identify structural fragments that are critical for their anticancer activity. nih.gov Such models can predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and experimental evaluation. For instance, a G-QSAR model for anticancer benzothiazoles might reveal that the presence of hydrophobic groups on a particular fragment of the molecule potentiates its activity. nih.gov
Similarly, computational studies using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be employed to predict the photophysical properties of these compounds, such as their absorption and emission spectra, and to understand the nature of their electronic transitions. These theoretical calculations can provide insights into the intramolecular charge transfer characteristics that are often responsible for the interesting photophysical behaviors of these molecules.
The development of robust and validated predictive models will undoubtedly streamline the design process, reduce the reliance on extensive and costly synthesis and screening, and ultimately facilitate the discovery of novel benzothiazole-triazole hybrids with tailored biological and photophysical profiles.
Future Research Directions and Outlook for 2 1h 1,2,3 Triazol 1 Yl Benzo D Thiazole
Exploration of Novel Synthetic Methodologies
The predominant method for synthesizing 1,2,3-triazole-benzothiazole hybrids is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govbohrium.com This reaction is highly efficient and regioselective, typically yielding 1,4-disubstituted triazoles. nih.gov Future synthetic explorations are expected to focus on overcoming the limitations of current methods and expanding the structural diversity of these compounds.
Key areas for future research include:
Metal-Free and Greener Synthesis: Developing environmentally benign synthetic protocols is a major goal. This includes exploring metal-free click reactions or employing heterogeneous catalysts that can be easily recovered and reused, reducing toxic metal contamination in the final products. nih.gov One-pot multi-component reactions that increase efficiency and reduce waste are also a promising avenue. nih.govnih.gov
Regiocontrolled Synthesis: While CuAAC reliably produces 1,4-isomers, methods to selectively synthesize 1,5-disubstituted or other regioisomers of triazolyl-benzothiazoles are less common. Developing novel catalytic systems or synthetic strategies to control regioselectivity will provide access to a wider range of isomers with potentially distinct biological and material properties.
Advanced Catalytic Systems: Photocatalytic methods, which can proceed under mild conditions using visible light, represent a cutting-edge direction for C-H amination and other functionalization reactions, potentially offering new routes to synthesize these scaffolds. acs.org
Post-Synthetic Modification: Research into the C-H bond functionalization of the pre-formed benzothiazole-triazole core could provide direct pathways to novel derivatives, avoiding the need for multi-step synthesis of functionalized precursors. nih.gov
A summary of common synthetic approaches is presented below:
| Method | Description | Key Features | Reference |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | A highly efficient "click" reaction between a terminal alkyne (e.g., S-propargyl mercaptobenzothiazole) and an azide (B81097) in the presence of a copper(I) catalyst. | High yield, mild reaction conditions, regioselective for 1,4-disubstituted products. | nih.gov |
| One-Pot Multi-Component Reactions | Combining multiple reactants in a single step to form the final product, often involving the in situ generation of intermediates. | High efficiency, reduced waste, simplified purification. | nih.govnih.gov |
| Oxidative Cyclization | Intramolecular ring closure via C-H bond functionalization, often starting from disulfide intermediates. | Access to fused tricyclic systems, good functional group tolerance. | nih.gov |
Advanced Spectroscopic Characterization Techniques
The structural elucidation of 2-(1H-1,2,3-triazol-1-yl)benzo[d]thiazole derivatives relies heavily on standard spectroscopic techniques. However, the increasing complexity of these molecules necessitates the application of more advanced methods for unambiguous characterization and to probe their dynamic behavior.
Currently, characterization is routinely performed using:
NMR Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the chemical structure, with characteristic signals confirming the formation of the triazole ring and the substitution pattern on the benzothiazole (B30560) core. mdpi.com
Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compounds. researchgate.net
X-ray Crystallography: Provides definitive proof of the molecular structure in the solid state, including bond lengths, angles, and intermolecular interactions. researchgate.net
Computational Methods: Density Functional Theory (DFT) calculations are increasingly used to complement experimental data, helping to predict geometries, electronic properties, and NMR chemical shifts. nih.govmdpi.com
Future research will likely incorporate more sophisticated techniques to gain deeper structural insights:
Advanced NMR Techniques: Two-dimensional NMR experiments like HSQC, HMBC, and NOESY will be crucial for assigning complex spectra and determining through-bond and through-space correlations, especially for larger and more complex derivatives. ipb.pt Solid-state NMR could be employed to study the structure and dynamics of these compounds within material matrices.
Time-Resolved Spectroscopy: To understand the photophysical properties of fluorescent derivatives, techniques like time-resolved fluorescence spectroscopy can provide information on excited-state lifetimes and intramolecular charge transfer (ICT) processes, which are crucial for applications in sensors and organic electronics. researchgate.net
Below is a table summarizing typical spectroscopic data for a representative benzothiazole-triazole derivative.
| Technique | Observed Features | Interpretation | Reference |
| ¹H NMR | Sharp singlet around δ = 8.16 ppm. Aromatic protons from δ = 6.91–8.04 ppm. | The singlet is characteristic of the proton on the triazole ring. Multiplets correspond to protons on the benzothiazole and other aromatic substituents. | mdpi.com |
| ¹³C NMR | Signals confirming the carbons of both the benzothiazole and triazole rings. | Confirms the successful formation of the hybrid scaffold. | mdpi.com |
| IR Spectroscopy | Characteristic peaks for C=N, N=N, and aromatic C-H stretching. | Provides information about the functional groups present in the molecule. | ajgreenchem.com |
| Mass Spec (ESI-MS) | A peak corresponding to [M+H]⁺. | Confirms the molecular weight of the synthesized compound. | ajgreenchem.com |
Deeper Mechanistic Understanding of Biological Interactions
Derivatives of this compound have demonstrated a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer effects. bohrium.comnih.gov While many studies report potent activity, the precise molecular mechanisms often remain to be fully elucidated. Future research should move beyond preliminary screening to focus on detailed mechanistic investigations.
Key future research avenues include:
Target Identification and Validation: Identifying the specific cellular targets (e.g., enzymes, receptors, DNA/RNA) is paramount. Techniques like proteomics, transcriptomics, and cellular thermal shift assays (CETSA) can help pinpoint the direct binding partners of these compounds.
Enzyme Kinetics and Inhibition Studies: For compounds that inhibit enzymes like tubulin or kinases, detailed kinetic studies are needed to determine the mode of inhibition (e.g., competitive, non-competitive) and inhibition constants (Ki). researchgate.net
Biophysical Interaction Studies: Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can provide quantitative data on the binding affinity and thermodynamics of the interaction between the compound and its biological target.
Structural Biology: Obtaining co-crystal structures of active compounds bound to their target proteins would provide invaluable atomic-level insights into the binding mode and facilitate structure-based drug design for improved potency and selectivity.
Anti-Biofilm Mechanisms: Given their promising activity against bacterial biofilms, studies should focus on understanding how these compounds interfere with biofilm formation, for example, by inhibiting quorum sensing, matrix production, or cell adhesion. nih.gov
| Biological Target/Mechanism | Observed Effect | Potential Future Investigation | Reference |
| Tubulin Polymerization | Inhibition of tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis in cancer cells. | Co-crystallization with tubulin to understand binding at the colchicine site. | researchgate.net |
| Bacterial and Fungal Cells | Inhibition of microbial growth, with some derivatives showing high potency against specific strains like E. coli and C. albicans. | Elucidating the specific enzyme or pathway targeted within the microbial cells; studying mechanisms of resistance. | bohrium.com |
| DNA | Some benzothiazole analogues have been shown to interact with DNA. | Detailed studies to determine the mode of interaction (intercalation vs. groove binding) and sequence specificity. | dntb.gov.ua |
| Biofilm Formation | Inhibition of biofilm formation in bacteria such as Bacillus subtilis and Staphylococcus aureus. | Investigating the impact on quorum sensing pathways and extracellular polymeric substance (EPS) production. | nih.gov |
Integration into Advanced Material Systems
The unique electronic and photophysical properties of the benzothiazole-triazole scaffold make it an attractive building block for advanced functional materials. The electron-deficient nature of the benzothiazole unit and the stability of the triazole ring are particularly advantageous. rsc.orgmdpi.com
Future research is poised to explore their integration into various material systems:
Organic Electronics: These compounds can be used as building blocks for donor-acceptor (D-A) conjugated polymers for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.govrsc.org Their tunable electronic properties are key to optimizing performance.
Corrosion Inhibitors: The presence of multiple heteroatoms (N, S) allows these molecules to strongly adsorb onto metal surfaces, forming a protective layer. nih.govnih.gov Future work could focus on developing "smart" corrosion-inhibiting coatings that release the inhibitor in response to a specific trigger, potentially for use in self-healing materials. ijcsi.pro
Metal-Organic and Covalent-Organic Frameworks (MOFs and COFs): The benzothiazole-triazole unit can be functionalized with coordinating groups to act as a linker in the construction of MOFs and COFs. acs.orgnih.gov These porous materials have potential applications in gas storage, separation, and heterogeneous catalysis, including photocatalytic CO₂ conversion. acs.orgnih.gov
Luminescent Materials: Many derivatives exhibit fluorescence, which can be tuned by modifying substituents. researchgate.net This opens up possibilities for their use in organic light-emitting diodes (OLEDs), fluorescent sensors, and as phosphors for white LEDs. mdpi.commdpi.com
Emerging Applications in Chemical Biology and Advanced Materials
Building on the fundamental research in synthesis, characterization, and mechanistic understanding, several exciting applications for this compound derivatives are on the horizon.
Chemical Probes and Sensors: The fluorescent properties of certain derivatives can be exploited to design highly sensitive and selective chemosensors. By incorporating specific recognition moieties, these compounds can be engineered to detect ions (e.g., Zn²⁺), neutral molecules (e.g., hydrazine), and other analytes of biological or environmental importance. researchgate.netrsc.orgnih.gov
Theranostics: Combining the therapeutic (e.g., anticancer) and diagnostic (e.g., fluorescence) properties in a single molecule could lead to the development of theranostic agents. These would allow for simultaneous imaging of diseased tissue and targeted delivery of a therapeutic payload.
Photocatalysis: As components of MOFs or COFs, these compounds can act as photosensitizers for driving chemical reactions with visible light. acs.orgrsc.org This includes applications in green chemistry for organic synthesis and in environmental remediation for the degradation of pollutants.
Smart Coatings and Self-Healing Materials: The use of these compounds as corrosion inhibitors can be extended to advanced coatings. For instance, they could be loaded into nanocontainers (e.g., halloysite nanotubes) and embedded in a polymer matrix to create coatings that release the inhibitor upon damage, thus "healing" the protective layer. ijcsi.pro
Q & A
Basic Research Question
- ¹H/¹³C NMR : Assignments focus on diagnostic peaks:
- Triazole protons: δ 7.8–8.2 ppm (¹H NMR).
- Benzo[d]thiazole C2 carbon: ~165 ppm (¹³C NMR) .
- X-ray crystallography : SHELXL refinement confirms tautomerism in solid state (e.g., 1a adopts a tetrazole configuration) .
- IR spectroscopy : Azide stretches (~2100 cm⁻¹) confirm intermediate formation .
Advanced Tip : Use DFT calculations to predict tautomer stability and correlate with experimental data .
What strategies mitigate challenges in the tautomeric equilibrium of 2-azidobenzo[d]thiazole during synthesis?
Advanced Research Question
The equilibrium between 2-azidobenzo[d]thiazole (2a) and benzo[4,5]thiazolo[3,2-d]tetrazole (1a) complicates reaction selectivity. Solutions include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) favor 2a, while non-polar solvents stabilize 1a .
- Substituent effects : Electron-withdrawing groups on the benzo[d]thiazole ring shift equilibrium toward 2a, enhancing CuAAC efficiency .
- In situ monitoring : ¹H NMR tracks tautomer ratios to optimize reaction timing .
How is the neuroprotective activity of triazolyl-benzo[d]thiazoles evaluated in vitro?
Advanced Research Question
- Cell models : Human neuroblastoma SH-SY5Y cells are treated with compounds (e.g., 22 in ) under oxidative stress (e.g., H₂O₂ exposure) .
- Assays :
- Cell viability: MTT assay (IC₅₀ values <10 µM for active derivatives).
- Apoptosis markers: Caspase-3/7 activity and mitochondrial membrane potential (JC-1 staining).
- Mechanistic studies : Western blotting for Bcl-2/Bax ratios and ROS scavenging assays .
Key Finding : Compound 22 shows >50% neuroprotection at 10 µM, linked to triazole-thiazole π-stacking interactions in docking studies .
What synthetic modifications enhance the bioactivity of this compound?
Advanced Research Question
- Bromination : Treating 2-(triazolyl)benzo[d]thiazole with Br₂ in dioxane at 60°C introduces bromine at C5, enabling Suzuki couplings for aryl diversification .
- Knorr condensation : React brominated intermediates with thioureas to form 4,5′-bithiazoles (56–92% yields), improving cytotoxicity .
- Polar substituents : Adding morpholino or fluorophenyl groups increases blood-brain barrier permeability .
Data-Driven Optimization : SAR studies reveal that C6-morpholino derivatives (e.g., 22) maximize neuroprotection while minimizing off-target effects .
How does computational modeling predict binding modes of triazolyl-benzo[d]thiazoles with biological targets?
Advanced Research Question
- Docking software : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., acetylcholinesterase for neuroprotection) .
- Key interactions :
- Triazole N2 forms hydrogen bonds with catalytic residues.
- Benzo[d]thiazole S atom participates in hydrophobic pockets.
- MD simulations : Confirm stability of ligand-protein complexes over 100 ns trajectories .
Validation : Overlay docking poses (e.g., compound 9c in ) with X-ray co-crystal structures to refine scoring functions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
